4-Bromo-5-chloropyridin-2-amine (CAS: 1187449-01-9) is a highly specialized, bifunctional heterocyclic building block predominantly utilized in the pharmaceutical industry for the synthesis of advanced kinase inhibitors and targeted therapeutics. Featuring a 2-amino group for amide linkage and two distinct halogens (4-bromo and 5-chloro), this scaffold is engineered for orthogonal reactivity. The differential bond dissociation energies of the C-Br and C-Cl bonds enable sequential, site-selective palladium-catalyzed cross-coupling reactions. Commercially available at high purities (≥97%), it serves as a critical precursor for generating complex, multi-substituted pyridine architectures where precise steric and electronic control is required for optimal target binding [1].
Substituting 4-bromo-5-chloropyridin-2-amine with simpler analogs, such as 4,5-dibromopyridin-2-amine or monohalogenated variants, introduces severe inefficiencies in synthetic workflows. Using a symmetrically reactive di-bromo analog results in poor regiocontrol during initial cross-coupling steps, generating complex mixtures of mono- and di-coupled products that drastically reduce yield and demand extensive chromatographic purification. Conversely, substituting with 4-bromopyridin-2-amine sacrifices the critical 5-chloro substituent, which is frequently essential for occupying specific hydrophobic pockets in kinase hinge regions, leading to a precipitous drop in final API potency. Therefore, procurement must strictly specify the 4-bromo-5-chloro substitution pattern to ensure both process scalability and final product efficacy [1].
In palladium-catalyzed cross-coupling reactions, the differential reactivity of the halogens in 4-bromo-5-chloropyridin-2-amine allows for highly selective functionalization at the C4 position. The weaker C4-Br bond reacts preferentially over the C5-Cl bond, typically yielding >95% of the desired mono-coupled product. In contrast, utilizing 4,5-dibromopyridin-2-amine under identical conditions often results in a statistical mixture of C4-coupled, C5-coupled, and di-coupled products, necessitating complex separation. This orthogonal reactivity streamlines multi-step synthesis and maximizes atom economy [1].
| Evidence Dimension | Regioselectivity in initial Pd-catalyzed cross-coupling |
| Target Compound Data | >95% selectivity for C4-mono-coupled product |
| Comparator Or Baseline | 4,5-dibromopyridin-2-amine (~60% mono-coupled, significant di-coupled impurities) |
| Quantified Difference | >35% improvement in desired mono-coupled yield, elimination of isomeric mixtures |
| Conditions | Standard Suzuki coupling conditions (e.g., Pd(PPh3)4, boronic acid, mild base) |
High regioselectivity eliminates downstream purification bottlenecks and significantly increases overall synthetic yield for multi-step API manufacturing.
The 5-chloro substituent in 4-bromo-5-chloropyridin-2-amine is frequently retained in the final active pharmaceutical ingredient (API) to optimize binding within the ATP pocket of target kinases. The chlorine atom provides a specific Van der Waals radius (~1.75 Å) that effectively fills the hydrophobic pocket without inducing steric clash. SAR studies demonstrate that derivatives synthesized from the 5-chloro scaffold exhibit up to a 5- to 10-fold increase in binding affinity (lower IC50) compared to analogs derived from the unsubstituted 4-bromopyridin-2-amine. The precise placement of the chlorine atom is critical for achieving nanomolar potency [1].
| Evidence Dimension | Target kinase binding affinity (IC50) of derived APIs |
| Target Compound Data | Low nanomolar IC50 values (optimal pocket filling) |
| Comparator Or Baseline | APIs derived from 4-bromopyridin-2-amine (lacking the 5-chloro group) |
| Quantified Difference | 5- to 10-fold improvement in binding affinity |
| Conditions | In vitro kinase inhibition assays (e.g., EGFR or CDK assays) |
The presence of the 5-chloro group is essential for medicinal chemists aiming to maximize the potency and selectivity of kinase inhibitor candidates.
4-Bromo-5-chloropyridin-2-amine is highly accessible via the direct, regioselective electrophilic chlorination of 4-bromopyridin-2-amine using N-chlorosuccinimide (NCS). The strong electron-donating effect of the 2-amino group directs the chlorination almost exclusively to the 5-position, allowing for high-yielding (>80%), scalable production with minimal positional isomers. Attempting to synthesize the reverse isomer, 4-chloro-5-bromopyridin-2-amine, requires significantly more complex, multi-step routes with lower overall yields. Consequently, the 4-bromo-5-chloro scaffold is more cost-effective and reliably sourced at high purities (≥97%) for industrial applications [1].
| Evidence Dimension | Synthetic yield and scalability from primary precursors |
| Target Compound Data | >80% yield via direct NCS chlorination |
| Comparator Or Baseline | 4-chloro-5-bromopyridin-2-amine (complex multi-step synthesis, <50% overall yield) |
| Quantified Difference | >30% higher overall yield and significantly reduced step count |
| Conditions | Electrophilic halogenation of 2-aminopyridine derivatives |
Ensures a reliable, cost-effective supply chain and straightforward scale-up from discovery to process chemistry.
Highly suited for multi-step synthetic routes requiring sequential functionalization. The C4-bromo group can be selectively reacted via Suzuki or Stille coupling, leaving the C5-chloro group intact for subsequent transformation or as a permanent structural feature in the final molecule [1].
Serves as a core scaffold for synthesizing ATP-competitive kinase inhibitors (e.g., targeting EGFR or CDKs), where the 2-amino group provides an attachment point for allosteric motifs and the 5-chloro group optimizes hinge-region binding [2].
A highly efficient starting material for medicinal chemistry parallel synthesis, enabling the rapid generation of diverse C4-substituted libraries while maintaining a constant, optimized 5-chloro-2-aminopyridine pharmacophore [3].
Irritant